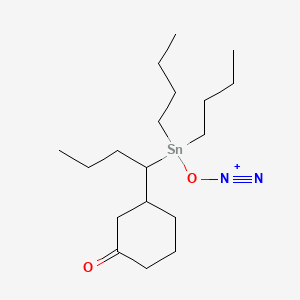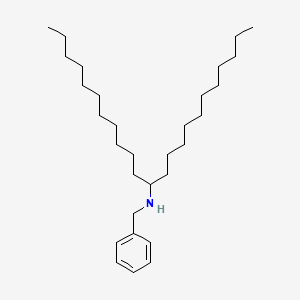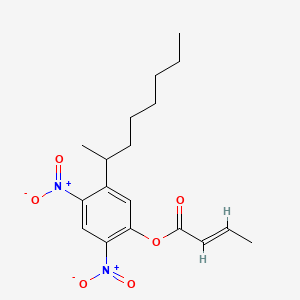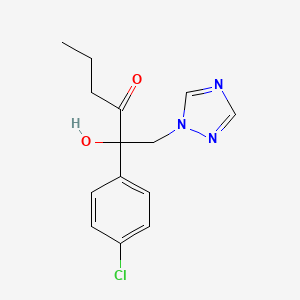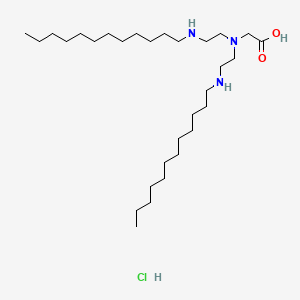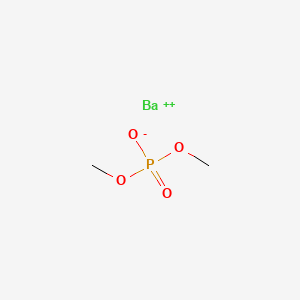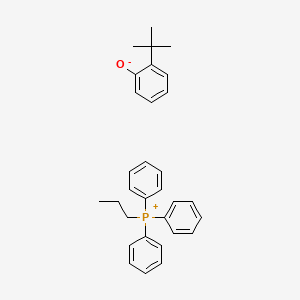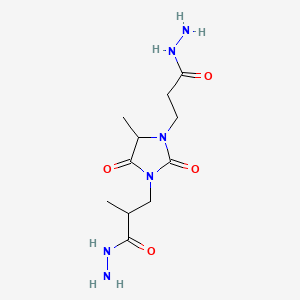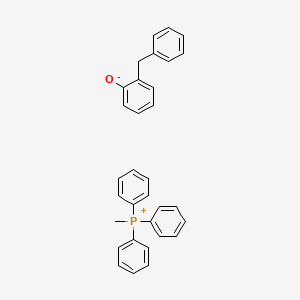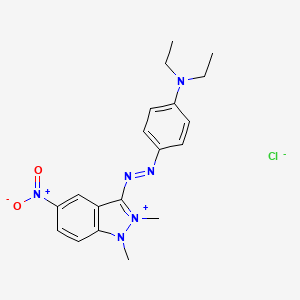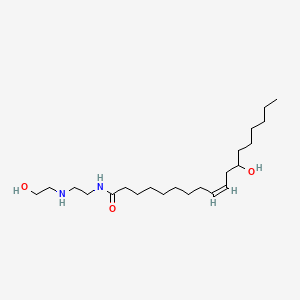
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is a complex organic compound that features both hydroxyl and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 12-hydroxy-9-octadecenoic acid with 2-(2-aminoethylamino)ethanol under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling pathways. Its structure suggests it could interact with various biomolecules, influencing cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can modulate biological pathways.
Industry
Industrially, this compound can be used in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its amphiphilic nature.
Wirkmechanismus
The mechanism by which (Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their function. This interaction can modulate signaling pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Hydroxy-9-octadecenoic acid: Shares the hydroxyl and double bond features but lacks the amide group.
N-(2-Hydroxyethyl)oleamide: Similar structure but with different functional group positioning.
Uniqueness
(Z)-12-Hydroxy-N-(2-((2-hydroxyethyl)amino)ethyl)-9-octadecenamide is unique due to its combination of hydroxyl, amide, and unsaturated hydrocarbon chain. This combination provides a versatile platform for chemical modifications and potential biological interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
94425-50-0 |
|---|---|
Molekularformel |
C22H44N2O3 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(Z)-12-hydroxy-N-[2-(2-hydroxyethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-11-14-21(26)15-12-9-7-5-6-8-10-13-16-22(27)24-18-17-23-19-20-25/h9,12,21,23,25-26H,2-8,10-11,13-20H2,1H3,(H,24,27)/b12-9- |
InChI-Schlüssel |
MXWVBGZSOBZROQ-XFXZXTDPSA-N |
Isomerische SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)NCCNCCO)O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)NCCNCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


